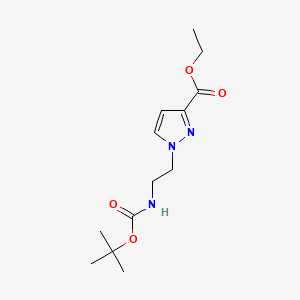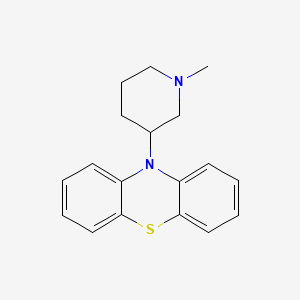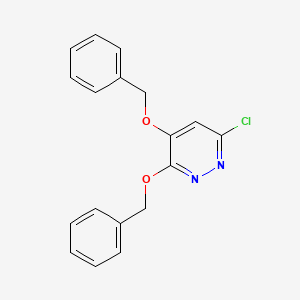
ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate is a chemical compound that features a pyrazole ring substituted with an ethyl ester and a tert-butoxycarbonyl-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the ethyl ester group: The pyrazole intermediate is then esterified using ethyl chloroformate in the presence of a base such as triethylamine.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Produces substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. The pyrazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Similar in having a tert-butoxycarbonyl-protected amino group and an ester group.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another compound with a tert-butoxycarbonyl-protected amino group.
Uniqueness
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylate is unique due to its pyrazole ring structure, which imparts specific chemical properties and reactivity. The combination of the pyrazole ring with the tert-butoxycarbonyl-protected amino group and ethyl ester makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H21N3O4 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H21N3O4/c1-5-19-11(17)10-6-8-16(15-10)9-7-14-12(18)20-13(2,3)4/h6,8H,5,7,9H2,1-4H3,(H,14,18) |
Clave InChI |
YZKUJDDCSMQEKD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1)CCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)






![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)




